molecular formula C11H19NO3 B8652010 2-Cycloheptanoylaminopropionic acid

2-Cycloheptanoylaminopropionic acid

Cat. No.: B8652010
M. Wt: 213.27 g/mol
InChI Key: QLMQZJKWFVLKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cycloheptanoylaminopropionic acid is a synthetic organic compound characterized by a cycloheptanoyl group (a seven-membered carbon ring) linked via an amide bond to the α-carbon of a propionic acid backbone. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the cycloheptane ring and hydrogen-bonding capacity from the amide and carboxylic acid functional groups.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

2-(cycloheptanecarbonylamino)propanoic acid

InChI

InChI=1S/C11H19NO3/c1-8(11(14)15)12-10(13)9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15)

InChI Key

QLMQZJKWFVLKTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 2-cycloheptanoylaminopropionic acid and related compounds:

Compound Name Molecular Formula Key Substituents Functional Groups
This compound* C₁₀H₁₇NO₃ Cycloheptanoyl amide, propionic acid Amide, carboxylic acid
2-Cyclohexylpropanoic acid C₉H₁₆O₂ Cyclohexyl group, propanoic acid Carboxylic acid
2-(Cyclopropylamino)-3-phenylpropanoic acid C₁₂H₁₅NO₂ Cyclopropylamino, phenyl, propanoic acid Amine, carboxylic acid, aromatic
Benzilic acid (2-Hydroxy-2,2-diphenylacetic acid) C₁₄H₁₂O₃ Two phenyl groups, hydroxyl, acetic acid Hydroxyl, carboxylic acid, aromatic

*Hypothetical molecular formula based on structural analogy.

Key Observations:
  • Ring Size and Lipophilicity: The cycloheptanoyl group in the target compound likely increases lipophilicity (logP) compared to smaller rings like cyclohexyl (C₆) or cyclopropyl (C₃) . Larger rings may enhance membrane permeability but reduce aqueous solubility.
  • Amide vs.
  • Aromatic vs. Aliphatic Substituents: Unlike the phenyl group in 2-(cyclopropylamino)-3-phenylpropanoic acid or benzilic acid , the cycloheptane ring lacks aromaticity, likely reducing π-π stacking interactions and altering binding affinity in biological targets.
Hypothetical Data Based on Analogs:
Property This compound 2-Cyclohexylpropanoic acid 2-(Cyclopropylamino)-3-phenylpropanoic acid Benzilic Acid
Molecular Weight ~203.25 g/mol 156.22 g/mol 205.26 g/mol 228.24 g/mol
logP (Predicted) ~2.1–2.5 1.8–2.0 1.5–1.8 (due to phenyl) 2.3–2.6
Aqueous Solubility Low (amide + large ring) Moderate (smaller ring) Low (aromatic group) Very low (aromatic)
Metabolic Stability High (amide resistance) Moderate Low (amine susceptibility) Moderate
Research Findings:

Ring Size Effects: Cyclohexylpropanoic acid exhibits higher solubility than benzilic acid due to reduced aromaticity . The cycloheptanoyl analog may follow this trend but with even lower solubility than cyclohexyl due to increased hydrophobicity.

Amide Stability: The amide group in this compound may slow enzymatic degradation compared to the carboxylic acid in 2-cyclohexylpropanoic acid, as seen in studies of similar amide-containing drugs .

Biological Interactions: The phenyl group in 2-(cyclopropylamino)-3-phenylpropanoic acid facilitates binding to aromatic receptor pockets, a feature absent in the cycloheptanoyl derivative .

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